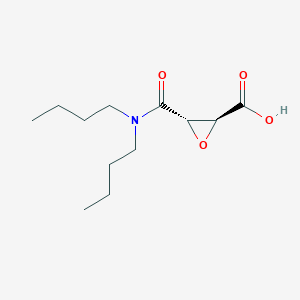
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato is a chiral epoxide derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by its unique oxirane ring and dibutylcarbamoyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato typically involves the reaction of a suitable epoxide precursor with dibutylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The dibutylcarbamoyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato: The enantiomer of the compound, with similar chemical properties but different biological activities.
(2S,3S)-3-(Dimethylcarbamoyl)oxirane-2-carboxylato: A structurally related compound with a dimethylcarbamoyl group instead of a dibutylcarbamoyl group, leading to differences in reactivity and applications.
(2S,3S)-3-(Diethylcarbamoyl)oxirane-2-carboxylato: Another related compound with a diethylcarbamoyl group, which may exhibit distinct chemical and biological properties.
Uniqueness
(2S,3S)-3-(Dibutylcarbamoyl)oxirane-2-carboxylato is unique due to its specific combination of the oxirane ring and dibutylcarbamoyl group, which confer distinct reactivity and potential applications. Its chiral nature also adds to its uniqueness, as the enantiomers may exhibit different biological activities and selectivities.
Properties
CAS No. |
646532-88-9 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2S,3S)-3-(dibutylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-3-5-7-13(8-6-4-2)11(14)9-10(17-9)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16)/t9-,10-/m0/s1 |
InChI Key |
LMRFSBGUNMYXHS-UWVGGRQHSA-N |
Isomeric SMILES |
CCCCN(CCCC)C(=O)[C@@H]1[C@H](O1)C(=O)O |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


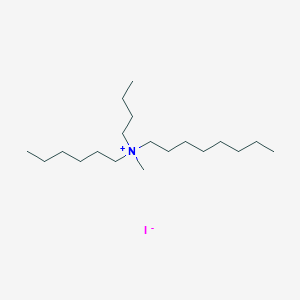
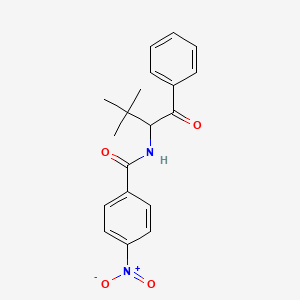
![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B12587883.png)
![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)

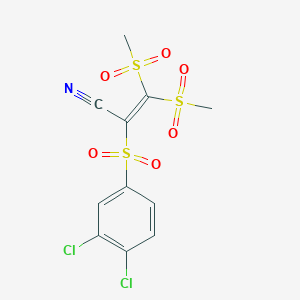
![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587923.png)
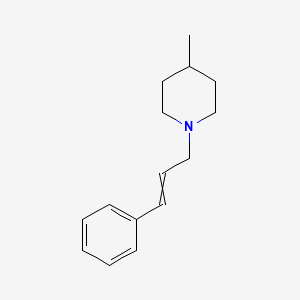
![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
